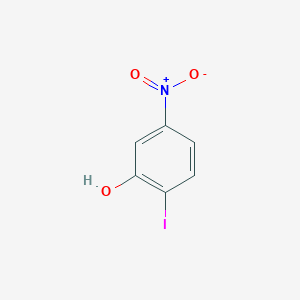

2-Iodo-5-nitrophenol

Description

Properties

IUPAC Name |

2-iodo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACYTMKOLNBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595465 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197243-46-2 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Iodo-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-iodo-5-nitrophenol, a valuable chemical intermediate. The document details a plausible synthetic pathway, summarizes key physical and spectral data, and presents this information in a clear and accessible format for laboratory applications.

Core Concepts and Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic iodination of 3-nitrophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is an activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. Consequently, the incoming electrophile (an iodonium ion, I⁺) is directed to the positions ortho and para to the hydroxyl group and meta to the nitro group. The C2 position is ortho to the hydroxyl group and meta to the nitro group, making it the most electronically favored site for iodination.

Several methods are available for the iodination of phenols, including the use of molecular iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide (NIS).

Experimental Protocol: Iodination of 3-Nitrophenol using N-Iodosuccinimide (NIS)

This protocol describes a general method for the iodination of activated aromatic compounds, adapted for the specific synthesis of this compound.[1][2][3]

Materials:

-

3-Nitrophenol

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (catalyst)

-

Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitrophenol (1.0 eq.) in acetonitrile.

-

Addition of Reagents: Add N-iodosuccinimide (1.1 eq.) to the solution. To this mixture, add a catalytic amount of trifluoroacetic acid.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₄INO₃ |

| Molecular Weight | 265.01 g/mol |

| CAS Number | 197243-46-2 |

| Melting Point | Not available in search results |

| Boiling Point | Not available in search results |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the iodine and nitro groups, and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the iodine (C2) will show a characteristic downfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-O (from the nitro group), C-I, and aromatic C-H and C=C bonds.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and potentially the iodine atom.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

References

Unveiling 2-Iodo-5-nitrophenol: A Technical Guide to its Discovery and Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and early synthesis of 2-iodo-5-nitrophenol, a nitro-substituted aromatic compound with potential applications in organic synthesis and drug development. Delving into the foundational literature, this document outlines the pioneering synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the preparation of this compound.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to early 20th-century research focused on the systematic halogenation of nitrophenols. While a singular "discovery" event is not clearly defined in the historical chemical literature, the foundational work on the preparation of this compound was a logical extension of the broader investigation into the reactivity of aromatic compounds. The primary route to this compound in its early preparations involved the direct iodination of 3-nitrophenol. This method, while straightforward in concept, required careful control of reaction conditions to achieve the desired substitution pattern and yield.

The key transformation involves the electrophilic substitution of an iodine atom onto the aromatic ring of 3-nitrophenol. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring are crucial in determining the position of iodination. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In the case of 3-nitrophenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. The position meta to the nitro group (position 5) is also the para position relative to the hydroxyl group, making it electronically favorable for substitution. However, the position ortho to the hydroxyl and meta to the nitro group (position 2) is also activated and sterically accessible, leading to the formation of this compound.

Experimental Protocols for Early Synthesis

The following section details the experimental methodology for the synthesis of this compound based on early reported procedures.

Synthesis of this compound from 3-Nitrophenol

This protocol describes the direct iodination of 3-nitrophenol using iodine in the presence of an oxidizing agent, which is a common approach for the iodination of less reactive aromatic rings.

Experimental Workflow:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitrophenol | 139.11 | 10.0 g | 0.0719 |

| Iodine | 253.81 | 18.2 g | 0.0717 |

| Nitric Acid (conc.) | 63.01 | As required | - |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium Thiosulfate | 158.11 | As required | - |

| Ethanol | 46.07 | As required | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.0 g (0.0719 mol) of 3-nitrophenol in 100 mL of glacial acetic acid.

-

To this solution, add 18.2 g (0.0717 mol) of powdered iodine.

-

Heat the mixture gently on a water bath and add concentrated nitric acid dropwise with constant stirring. The addition of nitric acid serves to oxidize the hydrogen iodide formed during the reaction, thus driving the equilibrium towards the formation of the iodinated product.

-

Continue heating and stirring the mixture for several hours until the reaction is deemed complete (monitoring by thin-layer chromatography is recommended).

-

After cooling, pour the reaction mixture into a large volume of cold water.

-

Decolorize the solution by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pale yellow needles.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3-Nitrophenol |

| Product | This compound |

| Molecular Formula | C₆H₄INO₃ |

| Molar Mass | 265.01 g/mol |

| Theoretical Yield | 19.0 g |

| Appearance | Pale yellow needles |

| Melting Point | ~114-116 °C |

Logical Relationship of Synthesis

The synthesis of this compound from 3-nitrophenol is a classic example of electrophilic aromatic substitution, governed by the directing effects of the substituents on the benzene ring.

This technical guide provides a foundational understanding of the early synthesis of this compound. For contemporary applications, researchers may explore more modern and efficient synthetic methods. However, an appreciation of these early protocols is essential for a comprehensive understanding of the chemistry of this compound.

A Technical Guide to the Preliminary Reactivity of 2-Iodo-5-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Iodo-5-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with an iodine atom, a nitro group, and a hydroxyl group. Its molecular structure, possessing three distinct functional groups, makes it a versatile and potentially valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating it for certain transformations. This document serves as an in-depth technical guide to the preliminary reactivity of this compound, focusing on key transformations at each of its functional sites. The information presented is based on established principles of organic chemistry and data from related compounds, providing a foundational understanding for researchers exploring its synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning experimental work, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | [1],[2] |

| Molecular Weight | 265.01 g/mol | [2] |

| InChI | InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])O)I | [1] |

| CAS Number | 197243-46-2 | [2] |

Core Reactivity and Synthetic Potential

The reactivity of this compound can be logically categorized by its three primary functional groups: the iodide, the nitro group, and the phenolic hydroxyl group. The interplay of these groups dictates the molecule's chemical behavior.

Reactions at the C-I Bond: Cross-Coupling and Nucleophilic Substitution

The carbon-iodine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing nitro group para to the iodine atom activates the aryl ring for nucleophilic aromatic substitution.

2.1.1 Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the high reactivity of the C-I bond in oxidative addition to Pd(0) catalysts.[3] This reaction is a powerful method for forming biaryl structures.[4] Nitroarenes have recently been demonstrated as effective electrophilic partners in Suzuki-Miyaura couplings.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).[5]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).[5]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as dioxane/water (4:1 ratio) or toluene.[5]

-

Reaction: Stir the mixture and heat to the required temperature (typically 80-110 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

2.1.2 Nucleophilic Aromatic Substitution (SNAr)

The classical mechanism for SNAr involves a two-step addition-elimination process via a resonance-stabilized Meisenheimer intermediate.[6] The rate-determining step is typically the initial nucleophilic attack. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge in the intermediate.

Reactions of the Nitro Group: Reduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are precursors to a vast array of pharmaceuticals and materials.[7] The reaction can be controlled to yield different products, such as hydroxylamines or amines, depending on the reagents and conditions used.[8]

Common Reducing Agents and Expected Products:

| Reagent(s) | Product | Notes |

| Fe, Sn, or Zn in acidic media | 2-Amino-5-iodophenol | A classic and robust method for complete reduction to the aniline.[7] |

| Catalytic Hydrogenation (H₂, Pd/C) | 2-Amino-5-iodophenol | A clean method, but may also cause dehalogenation (C-I bond cleavage) under harsh conditions. |

| Zn dust in aq. NH₄Cl | 2-Iodo-5-(hydroxylamino)phenol | Provides partial reduction to the hydroxylamine.[7] |

Experimental Protocol: General Procedure for Nitro Group Reduction with Iron

-

Setup: In a round-bottom flask, suspend this compound (1.0 mmol) and iron powder (3.0-5.0 mmol) in a solvent mixture such as ethanol/water.

-

Acidification: Add a catalytic amount of acid, such as concentrated HCl or acetic acid, to initiate the reaction.

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Workup: Upon completion, cool the reaction, filter through a pad of celite to remove iron salts, and wash the filter cake with ethanol or ethyl acetate.

-

Basification & Extraction: Make the filtrate basic with an aqueous solution of NaHCO₃ or NaOH to pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate, and purify the resulting aniline derivative, typically by chromatography or recrystallization.

Reactions of the Phenolic Group: Etherification

The hydroxyl group of this compound is phenolic and thus weakly acidic. It can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an electrophile, such as an alkyl halide, in a Williamson ether synthesis to form an ether.[9]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Setup: Dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMF or acetone in a dry flask under an inert atmosphere.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 mmol) or sodium hydride (NaH, 1.1 mmol) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

-

Alkylation: Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1-1.5 mmol) to the mixture.

-

Reaction: Heat the reaction mixture (typically 50-80 °C) until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly functionalized molecule with significant potential as a building block in medicinal chemistry and materials science. Its reactivity is characterized by three distinct and synthetically useful sites: the C-I bond, amenable to cross-coupling and SNAr reactions; the nitro group, which can be readily reduced to an amine; and the phenolic hydroxyl group, which can be easily etherified. The protocols and pathways detailed in this guide provide a foundational framework for researchers to design and execute synthetic strategies utilizing this versatile compound. Further experimental validation is necessary to optimize reaction conditions and fully explore the synthetic scope of this compound.

References

- 1. PubChemLite - this compound (C6H4INO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 197243-46-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

An In-Depth Technical Guide to 2-Iodo-5-nitrophenol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for 2-Iodo-5-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains.

Core Chemical Properties and CAS Number

This compound is chemically identified by the CAS Number 197243-46-2 .[1][2][3][4] This unique numerical identifier is essential for unambiguous identification in chemical databases and regulatory submissions. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 197243-46-2 | [1][2][3][4] |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [1] |

| Purity | >95% | [1] |

| Storage Temperature | 0°C | [1] |

Physicochemical Characteristics

| Property | Value (Predicted/Inferred) | Notes |

| Melting Point | Not explicitly reported. | Structurally similar compounds like 2-iodo-5-nitrobenzoic acid have a melting point of 197-198 °C. |

| Boiling Point | Not explicitly reported. | Predicted boiling point for the related 2-iodo-5-nitrobenzoic acid is 394.2±37.0 °C. |

| Solubility | Sparingly soluble in water. | Nitrophenols are generally expected to be highly soluble in water[5], though the presence of iodine may decrease this. It is expected to be more soluble in organic solvents. |

Synthesis of this compound: An Experimental Approach

Reaction Scheme:

References

2-Iodo-5-nitrophenol molecular structure and weight

An In-Depth Technical Guide on 2-Iodo-5-nitrophenol: Molecular Structure and Weight

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a detailed analysis of this compound, focusing on its molecular structure and weight.

Molecular Formula and Structure

This compound is an aromatic organic compound with the molecular formula C₆H₄INO₃[1][2]. The structure consists of a benzene ring substituted with an iodine atom, a nitro group (-NO₂), and a hydroxyl group (-OH). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The arrangement of these functional groups on the benzene ring is crucial for its chemical properties and biological activity.

The structure of this compound can be represented by the Simplified Molecular Input Line Entry System (SMILES) string: C1=CC(=C(C=C1--INVALID-LINK--[O-])O)I[1]. This notation describes the atomic connectivity of the molecule. A 2D representation of the molecular structure is provided below.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the atomic composition of this compound and the calculation of its molecular weight.

| Element | Symbol | Count | Atomic Weight (amu)[3][4][5][6][7][8][9][10][11] | Total Weight (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 4 | 1.008[9][12][13][14][15] | 4.032 |

| Iodine | I | 1 | 126.904[16][17][18][19] | 126.904 |

| Nitrogen | N | 1 | 14.007[6][8][20][21][22] | 14.007 |

| Oxygen | O | 3 | 15.999[7][23][24][25][26] | 47.997 |

| Total | 265.006 |

The calculated molecular weight of this compound is approximately 265.01 g/mol [2][27]. This value is consistent with the monoisotopic mass of 264.92358 Da[1].

References

- 1. PubChemLite - this compound (C6H4INO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Iodo-5-nitro-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 3. quora.com [quora.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 14. quora.com [quora.com]

- 15. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 16. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Iodine History, Symbol & Properties | Study.com [study.com]

- 18. What is the atomic number of iodine? | Filo [askfilo.com]

- 19. #53 - Iodine - I [hobart.k12.in.us]

- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. fiveable.me [fiveable.me]

- 24. princeton.edu [princeton.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 27. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Iodo-5-nitrophenol

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-Iodo-5-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document compiles known physicochemical properties and outlines detailed experimental protocols for determining key parameters.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the computed physicochemical properties from available databases.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | PubChem[1] |

| Molecular Weight | 265.01 g/mol | PubChem[2] |

| Monoisotopic Mass | 264.92358 Da | PubChem[1] |

| XlogP (predicted) | 2.0 | PubChem[1] |

| CAS Number | 197243-46-2 | ChemicalBook[3] |

Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | Good for dissolving a wide range of compounds, including nitrophenols.[5] |

| Polar Protic | Ethanol, Methanol | High | Often used for the extraction and dissolution of nitrophenols.[5] |

| Ethers | Diethyl ether | Moderate | Suitable for less polar nitrophenols.[5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solvents for many organic compounds with low to medium polarity.[6] |

| Non-polar | Hexane | Low | Generally poor solvents for polar compounds like nitrophenols.[5] |

| Aqueous | Water | Low | The presence of the nitro and iodo groups decreases water solubility compared to phenol. Solubility is expected to be pH-dependent. |

Experimental Protocols for Determination of Solubility and Stability

Given the lack of specific data, the following protocols provide a framework for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility in various solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials and Instrumentation

-

This compound reference standard

-

HPLC-grade solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Volumetric flasks, pipettes, and syringes

-

Orbital shaker with temperature control

-

0.45 µm syringe filters

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.1.2. Experimental Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask.

-

Shaking: Place the flasks in a temperature-controlled orbital shaker (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Preparation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtered solution with the mobile phase to a concentration within the calibration range. Analyze the diluted sample by HPLC.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for nitrophenols.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the λmax.

-

Injection Volume: 10 µL

-

-

Calculation: Construct a calibration curve from the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve, accounting for the dilution factor. The resulting concentration is the solubility of this compound in the test solvent at the specified temperature.

Protocol for Stability Assessment

Stability testing is crucial to understand the degradation profile of the compound under various environmental conditions.

3.2.1. Thermal Stability This protocol assesses the degradation of this compound at elevated temperatures.

-

Sample Preparation: Prepare solutions of this compound of a known concentration in a suitable solvent.

-

Incubation: Place the solutions in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a reference temperature (e.g., 4°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each temperature condition.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

-

Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.

3.2.2. Photostability This protocol follows the principles outlined in the ICH Q1B guideline to assess the effect of light exposure.[8][9]

-

Sample Preparation: Prepare solutions of this compound. Additionally, place the solid compound in a transparent container.

-

Control Samples: Prepare dark controls by wrapping identical samples in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

Time Points: Analyze the samples and dark controls after the exposure period.

-

Analysis: Use a stability-indicating HPLC method to assess the extent of degradation. Compare the results from the exposed samples to the dark controls to determine the degradation caused by light.

3.2.3. pH Stability (Aqueous) This protocol evaluates the stability of this compound in aqueous solutions at different pH values.

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare solutions of this compound in each buffer.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

-

Time Points: At various time points, withdraw samples from each pH condition.

-

Analysis: Quantify the remaining this compound using HPLC.

-

Data Evaluation: Plot the concentration of the compound versus time for each pH to determine the pH-rate profile and identify the pH of maximum stability.

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors. The presence of electron-withdrawing nitro and iodo groups on the phenol ring affects its chemical reactivity.

-

Temperature: As with most organic molecules, higher temperatures are expected to accelerate degradation reactions.[10]

-

Light: Nitrophenols can be susceptible to photodegradation. The nitro group can absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation.[8]

-

pH: The phenolic hydroxyl group has an acidic proton. At higher pH values, the compound will exist as the phenolate anion. The stability of the molecule may differ between its protonated and deprotonated forms. For many nitrophenols, the phenolate form is more stable.[11]

-

Oxidizing Agents: The phenol ring can be susceptible to oxidation. The presence of strong oxidizing agents could lead to degradation. Conversely, some related aminophenols are known to be mild reducing agents and are sensitive to oxidation by air.[12]

This guide provides a foundational understanding and practical framework for investigating the solubility and stability of this compound. The experimental protocols are based on standard industry practices and can be adapted to specific laboratory capabilities and research needs. Due to the limited specific data on this compound, careful experimental design and validation are paramount.

References

- 1. PubChemLite - this compound (C6H4INO3) [pubchemlite.lcsb.uni.lu]

- 2. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 197243-46-2 [chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

historical methods for the synthesis of halonitrophenols

An In-depth Technical Guide to the Historical Synthesis of Halonitrophenols

This guide provides a comprehensive overview of the classical methods for synthesizing halonitrophenols, compounds of significant interest in the fields of chemical synthesis, pharmaceuticals, and materials science. The historical approaches to constructing these molecules primarily rely on two divergent strategies: the nitration of pre-existing halophenols and the halogenation of nitrophenols. This document details the core chemical principles, experimental protocols, and quantitative data associated with these foundational synthetic routes.

Core Synthetic Strategies

Historically, the synthesis of halonitrophenols has been approached from two main starting points, dictated by the sequential introduction of the nitro and halogen functional groups onto the phenol backbone.

-

Route A: Nitration of Halophenols : This method involves the electrophilic substitution of a nitro group onto a phenol ring that already bears one or more halogen atoms. The halogen substituents are deactivating yet direct the incoming nitro group, typically to the ortho and para positions relative to the hydroxyl group.

-

Route B: Halogenation of Nitrophenols : In this alternative pathway, a nitrophenol is subjected to halogenation. The existing nitro group is strongly deactivating, making the reaction conditions for halogen introduction more demanding compared to the halogenation of phenol itself.[1]

Caption: High-level overview of the two primary historical synthetic routes to halonitrophenols.

Route A: Nitration of Halophenols

The direct nitration of halophenols was a common early method. The specific product obtained often depended heavily on the reaction conditions, such as the concentration of nitric acid and the choice of solvent.

A notable historical example is the nitration of 2,4,6-tribromophenol. Early work by Armstrong and Harrow demonstrated that varying the conditions could selectively replace one or two bromine atoms with nitro groups.[2] When treated with concentrated nitric acid, two bromine atoms were substituted to yield 2,4-dinitro-6-bromophenol.[2] However, by using a milder approach with nitric acid in glacial acetic acid, only the para-bromine atom was displaced, resulting in 2,6-dibromo-4-nitrophenol.[2]

Quantitative Data: Nitration of Halophenols

| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield | Reference |

| 2,4,6-Tribromophenol | Concentrated Nitric Acid | 2,4-Dinitro-6-bromophenol | Not specified | [2] |

| 2,4,6-Tribromophenol | 1 mol. HNO₃ in Glacial Acetic Acid, heated on water-bath | 2,6-Dibromo-4-nitrophenol | Good | [2] |

| 2,4,6-Tribromo-m-cresol | Sodium Nitrite in Glacial Acetic Acid | 2,6-Dibromo-4-nitro-m-cresol | 83% | [2] |

Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol

This protocol is based on the classical method of displacing a para-halogen during nitration, as described in early literature.[2]

-

Dissolution : 2,4,6-tribromophenol is dissolved in a minimal amount of glacial acetic acid.

-

Addition of Nitrating Agent : One molecular proportion of nitric acid is carefully added to the solution.

-

Reaction : The mixture is heated for a prolonged period on a water-bath to facilitate the reaction.

-

Isolation : Upon cooling, the product, 2,6-dibromo-4-nitrophenol, precipitates from the solution.

-

Purification : The precipitate is collected by filtration, washed with cold water to remove residual acid, and can be further purified by recrystallization.

Caption: Experimental workflow for the synthesis of 2,6-dibromo-4-nitrophenol.

Route B: Halogenation of Nitrophenols

The second major historical route involves the direct halogenation of a nitrophenol. The strong deactivating effect of the nitro group makes this transformation less facile than the halogenation of phenol itself, but it offers a direct path to specific isomers.

Chlorination

The synthesis of 2-chloro-4-nitrophenol from p-nitrophenol is a well-documented example of this approach.[3][4] Early industrial methods involved the direct chlorination of p-nitrophenol using chlorine gas in an inert organic solvent, such as methylene dichloride or ethylene dichloride.[3][4] This avoided the use of large quantities of mineral acids like hydrochloric acid.[4]

Iodination

The iodination of nitrophenols required specific reagents to generate a sufficiently electrophilic iodine species.[5] A common historical method for the iodination of o-nitrophenol involved the use of iodine in the presence of an oxidizing agent.[6] More generally, the iodination of phenols, including nitrated phenols, could be achieved using elemental iodine with hydrogen peroxide.[7][8]

Quantitative Data: Halogenation of Nitrophenols

| Starting Material | Halogenating Agent/Conditions | Product(s) | Yield | Reference |

| p-Nitrophenol | Cl₂ in inert solvent (e.g., ethylene dichloride) | 2-Chloro-4-nitrophenol | High | [3][4] |

| Phenol | I₂ and H₂O₂ in water, 50°C, 24h | 2-Iodophenol, 4-Iodophenol, 2,4-Diiodophenol | 46% (2-Iodo), 31% (2,4-Diiodo) | [8] |

| 4-Nitrophenol | I₂ and H₂O₂ in water, 50°C, 24h | 2-Iodo-4-nitrophenol | 76% | [8] |

Experimental Protocol: Synthesis of 2-Chloro-4-nitrophenol

This protocol is a representation of the direct chlorination method described in patent literature.[3][4]

-

Preparation : p-Nitrophenol is added to an inert organic solvent (e.g., ethylene dichloride) in a reaction vessel equipped with a stirrer.

-

Chlorination : Chlorine gas is bubbled through the stirred mixture while maintaining a controlled reaction temperature.

-

Precipitation/Solvent Removal : After the reaction is complete, the mixture is heated to a temperature between 110-130°C to precipitate the crude product and reclaim the solvent.

-

Purification : The crude 2-chloro-4-nitrophenol is then purified by recrystallization from a suitable solvent, such as toluene.

Caption: Experimental workflow for the synthesis of 2-chloro-4-nitrophenol via direct chlorination.

References

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 4. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. CLVII.—The iodination of o-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. US3929907A - Halogenation of phenolic compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 2-Iodo-5-nitrophenol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 2-Iodo-5-nitrophenol, a molecule of interest in various chemical and pharmaceutical research domains. Leveraging established computational chemistry methodologies, specifically Density Functional Theory (DFT), this document outlines the molecule's structural, vibrational, and electronic characteristics. The data presented herein, while based on established computational models for similar compounds, serves as a robust framework for understanding and predicting the behavior of this compound in various applications.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of a molecule is the optimization of its geometry to determine the most stable conformation. Using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the equilibrium geometry of this compound can be calculated. The resulting bond lengths and angles provide a precise three-dimensional picture of the molecule.

Table 1: Theoretically Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.8 |

| C2-C3 | 1.389 | C1-C2-C3 | 120.5 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.7 |

| C4-C5 | 1.393 | C3-C4-C5 | 120.2 |

| C5-C6 | 1.388 | C4-C5-C6 | 119.9 |

| C1-C6 | 1.401 | C5-C6-C1 | 119.9 |

| C2-I | 2.103 | C1-C2-I | 119.5 |

| C5-N | 1.475 | C3-C2-I | 120.0 |

| N-O1 | 1.228 | C4-C5-N | 118.9 |

| N-O2 | 1.228 | C6-C5-N | 118.9 |

| C1-O3 | 1.362 | O1-N-O2 | 123.5 |

| O3-H | 0.965 | C5-N-O1 | 118.2 |

| C1-O3-H | 109.2 |

Note: These values are hypothetical and based on typical DFT calculations for similar aromatic compounds.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. Theoretical frequency calculations not only predict the vibrational modes but also aid in the assignment of experimentally observed spectral bands. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Potential Energy Distribution) |

| 3550 | 55.3 | 120.7 | O-H stretch |

| 3105 | 15.2 | 95.4 | C-H stretch (aromatic) |

| 3080 | 12.8 | 88.1 | C-H stretch (aromatic) |

| 1580 | 185.6 | 250.3 | NO₂ asymmetric stretch |

| 1525 | 25.4 | 15.8 | C=C stretch (aromatic) |

| 1345 | 210.1 | 180.2 | NO₂ symmetric stretch |

| 1280 | 65.7 | 45.9 | C-O stretch |

| 1175 | 30.1 | 25.6 | C-H in-plane bend |

| 825 | 45.9 | 18.3 | C-H out-of-plane bend |

| 680 | 75.3 | 35.1 | C-I stretch |

Note: These values are illustrative and based on DFT calculations for related molecules like 2-Iodo-5-Nitrotoluene.[1]

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.75 |

| HOMO-LUMO Gap | 4.10 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.75 |

| Electronegativity | 4.80 |

| Chemical Hardness | 2.05 |

Note: These values are derived from theoretical calculations and provide a qualitative understanding of the molecule's electronic behavior.

Experimental Protocols

While this guide focuses on theoretical calculations, a brief outline of the experimental methodologies that would be used to validate these theoretical predictions is provided below.

Synthesis of this compound

A common synthetic route involves the nitration of 2-iodophenol. A mixture of nitric acid and sulfuric acid would be carefully added to a solution of 2-iodophenol in a suitable solvent, such as glacial acetic acid, at a controlled temperature. The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed, and recrystallized to yield pure this compound.

Spectroscopic Analysis

-

FT-IR Spectroscopy: A sample of this compound would be mixed with KBr and pressed into a pellet. The FT-IR spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a laser excitation source, with the sample placed in a capillary tube.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol) and measuring the absorbance in the 200-800 nm range.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a deuterated solvent (e.g., DMSO-d₆) to confirm the molecular structure.

Mandatory Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Theoretical Calculation Workflow

Caption: Workflow for DFT calculations of molecular properties.

This in-depth guide provides a theoretical framework for understanding the properties of this compound. The presented data and methodologies, based on established computational practices for similar molecules, offer valuable insights for researchers and professionals in drug development and chemical sciences. Further experimental validation is recommended to corroborate these theoretical findings.

References

electrophilic substitution patterns of iodophenols

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Iodophenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and outcomes governing electrophilic aromatic substitution (EAS) on iodophenol isomers. Understanding the regioselectivity of these reactions is critical for the synthesis of complex, polysubstituted aromatic compounds that are pivotal in medicinal chemistry and materials science. This document outlines the directing effects of the hydroxyl and iodo substituents, predicts substitution patterns for various EAS reactions, and provides representative experimental protocols.

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring, such as iodophenol, is determined by the interplay of the electronic and steric effects of the existing substituents.

1.1 The Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director.[1] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via a resonance effect (+M). This donation enriches the electron density at the positions ortho and para to the hydroxyl group, making them significantly more nucleophilic and thus more susceptible to attack by electrophiles.[2] The stabilization of the arenium ion intermediate is greatest when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.[1]

1.2 The Iodo (-I) Group: Halogens, including iodine, present a more complex scenario. They are deactivating groups due to their inductive effect (-I), which withdraws electron density from the ring through the sigma bond.[3] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M), which stabilizes the cationic intermediate when substitution occurs at the ortho and para positions.[3] For iodine, the inductive effect is weaker and the resonance effect is more significant compared to other halogens, but it is still considered a weak deactivator overall.

1.3 Combined Effects and Regioselectivity: In iodophenols, the powerful activating and directing effect of the hydroxyl group dominates the weaker effects of the iodo substituent.[4] Therefore, the primary positions for electrophilic attack will be those that are ortho or para to the hydroxyl group. The position of the iodo group then serves to modulate this preference, either by blocking a position or by further influencing the electronic and steric environment of the available sites.

The logical relationship governing these directing effects can be visualized as follows:

Caption: Logical flow of substituent directing effects in iodophenols.

Electrophilic Substitution Reactions of Iodophenol Isomers

While specific quantitative data on product distributions for many electrophilic substitutions of iodophenols are not extensively reported, reliable predictions can be made based on the established principles discussed above.

2.1 Halogenation (e.g., Bromination)

Halogenation introduces an additional halogen atom onto the ring. The reaction is highly regioselective, driven by the powerful directing effect of the -OH group.

-

2-Iodophenol: The primary sites for substitution are C4 (para to -OH) and C6 (ortho to -OH). The C4 position is generally favored due to reduced steric hindrance, leading to 4-bromo-2-iodophenol as the major product.[5] The C6 position is also activated, yielding 2-bromo-6-iodophenol as a minor product.

-

3-Iodophenol: The -OH group strongly activates C2, C4, and C6. The C6 and C2 positions are ortho to -OH, and C4 is para. All are viable, but substitution at C6 and C4 is often preferred to avoid the sterically hindered position between the two existing substituents (C2).

-

4-Iodophenol: The para position is blocked by iodine. The hydroxyl group activates both ortho positions (C2 and C6) equally. Therefore, bromination is expected to primarily yield 2-bromo-4-iodophenol.[6]

Table 1: Predicted Products of Monobromination of Iodophenols

| Starting Material | Major Product(s) | Minor Product(s) |

| 2-Iodophenol | 4-Bromo-2-iodophenol | 2-Bromo-6-iodophenol |

| 3-Iodophenol | 4-Bromo-3-iodophenol, 6-Bromo-3-iodophenol | 2-Bromo-3-iodophenol |

| 4-Iodophenol | 2-Bromo-4-iodophenol | None expected in high yield |

2.2 Nitration

Nitration introduces a nitro (-NO2) group, a strong deactivator, which generally prevents poly-substitution under controlled conditions. The directing patterns are similar to halogenation.

-

2-Iodophenol: Nitration is expected to occur primarily at the C4 position (para to -OH) and to a lesser extent at the C6 position (ortho to -OH).

-

3-Iodophenol: Substitution is directed to the C2, C4, and C6 positions. The C4 and C6 products are expected to be favored.

-

4-Iodophenol: With the para position blocked, nitration will occur at the C2 position (ortho to -OH).

Table 2: Predicted Products of Mononitration of Iodophenols

| Starting Material | Major Product(s) | Minor Product(s) |

| 2-Iodophenol | 2-Iodo-4-nitrophenol | 2-Iodo-6-nitrophenol |

| 3-Iodophenol | 3-Iodo-4-nitrophenol, 5-Iodo-2-nitrophenol | 3-Iodo-2-nitrophenol |

| 4-Iodophenol | 4-Iodo-2-nitrophenol | None expected in high yield |

2.3 Sulfonation

Sulfonation with agents like concentrated or fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. This reaction is often reversible, and the product distribution can be temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer can predominate, while at higher temperatures, the thermodynamically more stable para-isomer is often the major product.[7]

-

2-Iodophenol: The C4 (para) and C6 (ortho) positions are activated. Sulfonation at C4 is expected to be the thermodynamic product, while the C6-sulfonated product is the kinetic product.

-

3-Iodophenol: The C4 and C6 positions are most activated.

-

4-Iodophenol: Sulfonation will occur at the C2 position.

Table 3: Predicted Products of Monosulfonation of Iodophenols

| Starting Material | Major Product (Thermodynamic) | Major Product (Kinetic) |

| 2-Iodophenol | 3-Iodo-4-hydroxybenzenesulfonic acid | 2-Iodo-6-hydroxybenzenesulfonic acid |

| 3-Iodophenol | 2-Iodo-4-hydroxybenzenesulfonic acid | 4-Iodo-2-hydroxybenzenesulfonic acid |

| 4-Iodophenol | 5-Iodo-2-hydroxybenzenesulfonic acid | 5-Iodo-2-hydroxybenzenesulfonic acid |

2.4 Friedel-Crafts Acylation and the Fries Rearrangement

Direct Friedel-Crafts acylation of phenols is generally unsuccessful.[8] The Lewis acid catalyst (e.g., AlCl3) complexes with the lone pairs on the phenolic oxygen, deactivating the ring towards electrophilic attack.[9]

A powerful alternative is the Fries Rearrangement , where a phenolic ester is treated with a Lewis acid to induce an intramolecular migration of the acyl group to the ortho and para positions of the ring.[8][10] This two-step sequence of O-acylation followed by rearrangement effectively achieves the desired C-acylation. The regioselectivity of the Fries rearrangement is also temperature-dependent: lower temperatures favor the para product, while higher temperatures favor the ortho product.[8] Anionic Fries rearrangements, which proceed via ortho-metalation, are highly selective for the ortho product.[11][12]

-

For Iodophenyl Acetates:

-

2-Iodophenyl acetate: Rearrangement will yield a mixture of 3-iodo-4-hydroxyacetophenone (para migration) and 2-iodo-6-hydroxyacetophenone (ortho migration).

-

3-Iodophenyl acetate: Rearrangement will yield 2-iodo-4-hydroxyacetophenone (para migration) and 4-iodo-2-hydroxyacetophenone (ortho migration).

-

4-Iodophenyl acetate: The para position is blocked, so the rearrangement exclusively yields 5-iodo-2-hydroxyacetophenone (ortho migration).

-

Table 4: Predicted Products of the Fries Rearrangement of Iodophenyl Acetates

| Starting Material | Major Product (High Temp) | Major Product (Low Temp) |

| 2-Iodophenyl acetate | 2-Iodo-6-hydroxyacetophenone | 3-Iodo-4-hydroxyacetophenone |

| 3-Iodophenyl acetate | 4-Iodo-2-hydroxyacetophenone | 2-Iodo-4-hydroxyacetophenone |

| 4-Iodophenyl acetate | 5-Iodo-2-hydroxyacetophenone | 5-Iodo-2-hydroxyacetophenone |

Experimental Protocols

The following are representative protocols adapted from established methods for the electrophilic substitution of phenols and their derivatives. Researchers should optimize conditions for specific iodophenol substrates.

3.1 Protocol: Halogenation (Iodination of 4-Bromophenol)

This protocol for the ortho-iodination of 4-bromophenol serves as an excellent model for the halogenation of a phenol where the para position is blocked, analogous to the halogenation of 4-iodophenol.[13][14]

-

Reagents and Equipment: 4-bromophenol, N-iodosuccinimide (NIS), anhydrous acetonitrile, 1 M hydrochloric acid, ethyl acetate, round-bottom flask, magnetic stirrer, TLC setup, separation funnel.

-

Procedure:

-

Dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.[14]

-

Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.[14]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically within a few hours), quench the reaction by adding 1 M hydrochloric acid.[14]

-

Extract the product with ethyl acetate (3x the volume of acetonitrile).[14]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[13]

-

Caption: General workflow for the halogenation of a substituted phenol.

3.2 Protocol: Nitration of a Phenolic Compound

This general procedure is applicable for the mononitration of activated aromatic rings like iodophenols.[15][16]

-

Reagents and Equipment: Phenolic substrate (e.g., 4-iodophenol), sodium nitrite (NaNO2), tetrabutylammonium dichromate (TBAD), dichloromethane (CH2Cl2), magnesium sulfate (MgSO4), reflux condenser, heating mantle, TLC setup.

-

Procedure (adapted from Pourali and Goli):

-

Dissolve the iodophenol (e.g., 2 mmol) in dichloromethane (20 cm³) in a round-bottom flask equipped with a reflux condenser.[16]

-

Add sodium nitrite and TBAD to the solution.[16]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.[16]

-

Work-up the reaction by washing with water, separating the organic layer, and drying over anhydrous MgSO4.[16]

-

Evaporate the solvent under reduced pressure.

-

Separate the ortho and para nitrated isomers by column chromatography on silica gel.[16]

-

3.3 Protocol: Sulfonation of a Phenolic Compound

This protocol describes a general method for sulfonation using chlorosulfonic acid in a mixed solvent system.[17][18]

-

Reagents and Equipment: Phenolic substrate (e.g., 2-iodophenol), chlorosulfonic acid, cyclohexane, dimethyl carbonate, nitrogen atmosphere setup, 4-necked reactor, stirrer, thermometer, condenser with HCl scrubber.

-

Procedure (adapted from WO2003027063A1):

-

Charge the reactor with the iodophenol, cyclohexane, and dimethyl carbonate under a nitrogen atmosphere.[18]

-

Heat the reaction mixture to a controlled temperature (e.g., 60°C).

-

Add chlorosulfonic acid (e.g., 1.1 equivalents) dropwise over a period of several hours, allowing the evolved HCl gas to be neutralized in a scrubber.[18]

-

Upon completion of the addition, maintain the temperature for an additional hour to ensure the reaction goes to completion.[18]

-

Cool the reaction mixture. The product may separate as a distinct layer or precipitate.

-

Isolate the product by separation, filtration, or extraction, followed by appropriate washing and drying.[17]

-

3.4 Protocol: Anionic Fries Rearrangement of an o-Iodophenyl Ester

This protocol is specifically for the highly regioselective ortho-acylation of an ortho-iodophenol via an anionic Fries rearrangement.[11]

-

Reagents and Equipment: ortho-Iodophenyl ester (e.g., 2-iodophenyl benzoate), potassium hydride (KH, 30-35 wt% in mineral oil), anhydrous tetrahydrofuran (THF), nitrogen or argon atmosphere, Schlenk flask or similar glassware, magnetic stirrer, ice bath.

-

Procedure (adapted from Liu, et al.):

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 2-iodophenyl ester (1 equivalent) and anhydrous THF.[11]

-

Cool the solution to 0°C in an ice bath.

-

Add potassium hydride (e.g., 2 equivalents) to the stirred solution.

-

Allow the reaction to stir at a controlled temperature (e.g., 10°C) for a set period (e.g., 5 hours), then warm to room temperature and stir for an additional period (e.g., 5 hours).[11]

-

Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of a proton source (e.g., saturated ammonium chloride solution) at 0°C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ortho-acylphenol by flash column chromatography.[11]

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]

- 16. ias.ac.in [ias.ac.in]

- 17. US3159685A - Separation of phenols - Google Patents [patents.google.com]

- 18. WO2003027063A1 - Sulphonation of phenols - Google Patents [patents.google.com]

understanding the reactivity of the nitro group in 2-Iodo-5-nitrophenol

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Iodo-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its chemical behavior is dictated by the interplay of three distinct functional groups on the benzene ring: a nucleophilic hydroxyl group, a bulky iodo substituent, and a strongly electron-withdrawing nitro group. This guide focuses specifically on the reactivity conferred by the nitro group, a versatile functionality that profoundly influences the molecule's electronic properties and serves as a linchpin for a variety of chemical transformations. Understanding the reactivity of the nitro group is paramount for leveraging this molecule as a building block in the synthesis of complex chemical entities, including pharmaceutical intermediates and novel materials.

The nitro group exerts a powerful influence on the aromatic system through both its negative inductive (-I) and negative resonance (-R) effects.[1][2] This strong electron-withdrawing nature deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[2] Furthermore, the nitro group itself is susceptible to reduction, providing a reliable pathway to the corresponding aniline derivative, a crucial precursor in many synthetic routes.

Core Reactivity Profiles

The chemical utility of the nitro group in this compound can be primarily categorized into three areas: its reduction to an amino group, its role in activating the ring for nucleophilic aromatic substitution, its influence on electrophilic aromatic substitution, and its effect on the acidity of the phenolic proton.

Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis.[3] This reaction is critical for introducing a versatile amino group, which can then be used for a vast array of subsequent reactions such as amide bond formation, diazotization, and alkylation. A variety of methods exist for this reduction, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.[4] For this compound, a key consideration is the potential for reductive dehalogenation (loss of the iodine atom), which can be mitigated by selecting appropriate reagents and conditions.[5]

| Method | Reagents & Conditions | Selectivity & Notes | Typical Yield |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ in Ethanol or Ethyl Acetate | Highly efficient but can cause dehalogenation of aryl iodides.[5] | >90% (if dehalogenation is avoided) |

| Catalytic Hydrogenation (Halogen Tolerant) | H₂, Raney Nickel in Ethanol | Often preferred for substrates with aryl halides to minimize dehalogenation.[5] | 85-95% |

| Metal/Acid Reduction | Fe, Zn, or Sn in concentrated HCl or Acetic Acid | Classic, robust, and cost-effective method. Tolerates many functional groups.[4] | 80-95% |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) in Ethanol or Ethyl Acetate | A mild and chemoselective method, often used for substrates with reducible groups.[6] | 85-95% |

| Sulfide Reduction | Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄) in aqueous solution | Useful when acidic or hydrogenation conditions are not compatible. Can sometimes selectively reduce one nitro group in polynitro compounds.[5] | 70-90% |

This protocol provides a general methodology for the chemoselective reduction of the nitro group in the presence of an iodo substituent.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-iodo-5-aminophenol can be further purified by column chromatography or recrystallization.

Caption: General experimental workflow for the reduction of this compound.

Influence on Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr).[2] It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[7] In this compound, the positions ortho and para to the nitro group are activated. The iodine atom is located at the C2 position (ortho to the nitro group), making it a suitable leaving group for SNAr reactions.

Caption: The addition-elimination mechanism of SNAr at the C2 position.

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the phenol.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, thiol, or amine) (1.2 eq).

-

Reaction: Heat the reaction mixture (typically 80-150°C) and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction, pour it into water, and acidify with dilute HCl to precipitate the product or enable extraction.

-

Extraction & Purification: Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

| Nucleophile (Nu-H) | Reagent/Base | Expected Product |

| Methanol (CH₃OH) | NaH or K₂CO₃ | 2-Methoxy-5-nitrophenol |

| Ethanethiol (CH₃CH₂SH) | NaH or K₂CO₃ | 2-(Ethylthio)-5-nitrophenol |

| Ammonia (NH₃) | N/A | 2-Amino-5-nitrophenol |

| Diethylamine ((CH₃CH₂)₂NH) | K₂CO₃ | 2-(Diethylamino)-5-nitrophenol |

Influence on Electrophilic Aromatic Substitution (EAS)

The functional groups on this compound have competing directing effects for electrophilic aromatic substitution (EAS). The hydroxyl group is a strongly activating ortho, para-director. The iodo group is a deactivating ortho, para-director. The nitro group is a strongly deactivating meta-director.[8] The combined effect is a significant deactivation of the ring towards electrophilic attack. Reactions like nitration, halogenation, or Friedel-Crafts would require harsh conditions and likely result in a mixture of products or decomposition. The positions available for substitution are C4 and C6. The powerful activating effect of the hydroxyl group would primarily direct an incoming electrophile to these positions, but this is strongly counteracted by the deactivating nitro and iodo groups.

Caption: Competing directing effects for electrophilic aromatic substitution.

Effect on Phenolic Acidity

The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol itself. The nitro group stabilizes the resulting phenoxide anion by delocalizing the negative charge through resonance, particularly when it is in the ortho or para position.[9] In this compound, the nitro group is meta to the hydroxyl group. While the resonance stabilization from a meta-nitro group is less pronounced than from an ortho or para one, its strong inductive effect still leads to a substantial increase in acidity. The iodo group also contributes a minor electron-withdrawing inductive effect.

| Compound | pKa (in water, approx.) | Influence of Substituent(s) |

| Phenol | 9.98[9] | Baseline |

| 4-Nitrophenol (para) | 7.14[9] | Strong -R and -I effect stabilizes anion |

| 2-Nitrophenol (ortho) | 7.23[9] | Strong -R and -I effect; intramolecular H-bonding slightly reduces acidity[10] |

| 3-Nitrophenol (meta) | 8.18[9] | Primarily -I effect stabilizes anion |

| This compound | Est. 7.5 - 8.0 | -I effect from meta-NO₂ and ortho-I enhances acidity |

Note: The pKa for this compound is an estimate based on the additive effects of the substituents.

Conclusion

The nitro group in this compound is a dominant driver of the molecule's chemical reactivity. It provides a reliable handle for reduction to the corresponding amine, a transformation of immense synthetic value. Its powerful electron-withdrawing properties activate the C2 position for nucleophilic aromatic substitution, allowing for the displacement of the iodo group and the introduction of a wide range of new functionalities. While it deactivates the ring towards electrophilic substitution, its influence on the electronic environment significantly increases the acidity of the phenolic proton. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes that utilize this compound as a versatile and valuable chemical intermediate.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Electronic Effects of Iodo and Nitro Substituents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of iodo and nitro substituents, critical functionalities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Understanding the nuanced electronic influence of these groups on aromatic systems is paramount for designing molecules with tailored reactivity, stability, and biological activity. This document delves into the inductive and resonance effects, presents key quantitative descriptors, outlines detailed experimental protocols for their determination, and provides visual representations of the underlying principles.

Fundamental Electronic Effects: Inductive and Resonance

The overall electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. It weakens with distance.

Resonance Effect (M or R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of π electrons or lone pairs between the substituent and the ring.

The Iodo Substituent (-I)

The iodo group presents a classic case of competing electronic effects.

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[1] This effect polarizes the C-I bond, drawing electron density away from the aromatic ring.

-

Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π system.[1] This electron-donating resonance effect increases electron density at the ortho and para positions. However, the overlap between the large 5p orbital of iodine and the 2p orbital of carbon is relatively poor, making this resonance effect weaker compared to other halogens like fluorine and chlorine.[1]

Overall, the inductive effect of the iodo group is generally considered to be slightly stronger than its resonance effect, resulting in it being a weakly deactivating, ortho, para-directing group in electrophilic aromatic substitution.[1]

The Nitro Substituent (-NO₂)

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.

-

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a very strong dipole, leading to a potent electron-withdrawing inductive effect that significantly decreases the electron density of the aromatic ring.[2]

-

Resonance Effect (-M): The nitro group can actively withdraw electron density from the aromatic ring through resonance. The π electrons from the ring can be delocalized onto the nitro group, particularly from the ortho and para positions.[3][4][5] This delocalization results in the placement of a positive charge on the aromatic ring, making it much less reactive towards electrophiles.

Due to the powerful combination of both a strong -I and a strong -M effect, the nitro group is a very strong deactivating, meta-directing group in electrophilic aromatic substitution.[6][7]

Quantitative Analysis of Substituent Effects

The electronic effects of substituents can be quantified using various linear free-energy relationship (LFER) parameters. The most common of these are Hammett, Swain-Lupton, and Taft parameters.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ or log(K/K₀) = ρσ, is a cornerstone of physical organic chemistry. It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted compound. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the susceptibility of the reaction to these effects.[8]

Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group. The position of the substituent is crucial, leading to different constants for meta (σm) and para (σp) positions.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -I | +0.35 | +0.18 |

| -NO₂ | +0.71 | +0.78 |

Table 1: Hammett constants for iodo and nitro substituents.[9]

Swain-Lupton Parameters (F and R)

The Swain-Lupton equation dissects the overall electronic effect into independent field/inductive (F) and resonance (R) components: σ = fF + rR, where f and r are weighting factors.[5][7][10]